molecular formula C10H13NOSi B1393356 3-((Trimethylsilyl)ethynyl)pyridin-4-ol CAS No. 1171920-09-4

3-((Trimethylsilyl)ethynyl)pyridin-4-ol

Cat. No. B1393356
M. Wt: 191.3 g/mol
InChI Key: LXXUYRLPYDXQKD-UHFFFAOYSA-N
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Description

3-((Trimethylsilyl)ethynyl)pyridin-4-ol is a unique chemical compound provided by Sigma-Aldrich . It has the empirical formula C10H13NOSi and a molecular weight of 191.30 . This compound is part of a collection of unique chemicals provided to early discovery researchers .


Molecular Structure Analysis

The molecular structure of 3-((Trimethylsilyl)ethynyl)pyridin-4-ol can be represented by the SMILES string CSi(C)C#Cc1cnccc1O . The InChI representation is 1S/C10H13NOSi/c1-13(2,3)7-5-9-8-11-6-4-10(9)12/h4,6,8H,1-3H3,(H,11,12) .


Physical And Chemical Properties Analysis

3-((Trimethylsilyl)ethynyl)pyridin-4-ol is a solid at room temperature . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the search results.

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is classified as a non-combustible solid .

Future Directions

The future directions for the use of 3-((Trimethylsilyl)ethynyl)pyridin-4-ol are not specified in the search results. Given that it is provided to early discovery researchers , it is likely that its potential applications are still being explored.

properties

IUPAC Name

3-(2-trimethylsilylethynyl)-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NOSi/c1-13(2,3)7-5-9-8-11-6-4-10(9)12/h4,6,8H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXXUYRLPYDXQKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CNC=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201269235
Record name 3-[2-(Trimethylsilyl)ethynyl]-4-pyridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201269235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((Trimethylsilyl)ethynyl)pyridin-4-ol

CAS RN

1171920-09-4
Record name 3-[2-(Trimethylsilyl)ethynyl]-4-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1171920-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[2-(Trimethylsilyl)ethynyl]-4-pyridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201269235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PW Ondachi, DL Comins - The Journal of Organic Chemistry, 2010 - ACS Publications
The synthesis of novel fused-ring bicyclic (4−6) and tricyclic (7−10) nicotine derivatives from natural (S)-nicotine are described. Enantiopure bicyclic dioxino, dihydrofuro, and …
Number of citations: 24 pubs.acs.org

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